1-(2,5-Dichlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea
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Overview
Description
N-(2,5-DICHLOROPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of dichlorophenyl and morpholinomethyl groups, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DICHLOROPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA typically involves the reaction of 2,5-dichloroaniline with 4-(morpholinomethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DICHLOROPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as hydroxylamine, ammonia, or primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction can produce amines.
Scientific Research Applications
N-(2,5-DICHLOROPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,5-DICHLOROPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DICHLOROPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA
- N-(2,5-DICHLOROPHENYL)-N’-[4-(PIPERIDINOMETHYL)PHENYL]UREA
- N-(2,5-DICHLOROPHENYL)-N’-[4-(PYRROLIDINOMETHYL)PHENYL]UREA
Uniqueness
N-(2,5-DICHLOROPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA is unique due to the presence of both dichlorophenyl and morpholinomethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19Cl2N3O2 |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea |
InChI |
InChI=1S/C18H19Cl2N3O2/c19-14-3-6-16(20)17(11-14)22-18(24)21-15-4-1-13(2-5-15)12-23-7-9-25-10-8-23/h1-6,11H,7-10,12H2,(H2,21,22,24) |
InChI Key |
FEXIITQFVGFBJK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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